1-Isopropyl-1H-benzoimidazole-2-thiol
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Overview
Description
1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic compound with the molecular formula C10H12N2S. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields. This compound features a benzimidazole ring fused with a thiol group and an isopropyl substituent, making it unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzoimidazole-2-thiol can be synthesized through several methods. One common approach involves the condensation of 1,2-benzenediamine with carbon disulfide in the presence of potassium hydroxide, followed by alkylation with isopropyl bromide . Another method includes the reaction of 1,2-benzenediamine with isopropyl isothiocyanate under basic conditions .
Industrial Production Methods: Industrial production of 1-isopropyl-1h-benzimidazole-2-thiol typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
1-Isopropyl-1H-benzoimidazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isopropyl-1h-benzimidazole-2-thiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Isopropyl-1H-benzoimidazole-2-thiol can be compared with other benzimidazole derivatives:
Similar Compounds: 1-Phenethyl-1h-benzimidazole-2-thiol, 1-Methyl-1h-benzimidazole-2-thiol.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
3-propan-2-yl-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYKMLUIQQIMGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352148 |
Source
|
Record name | 1-isopropyl-1h-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416-65-1 |
Source
|
Record name | 1-isopropyl-1h-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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